Cas no 1815591-68-4 (tert-butyl 4-cyano-4-((4-nitrophenyl)amino)piperidine-1-carboxylate)

tert-butyl 4-cyano-4-((4-nitrophenyl)amino)piperidine-1-carboxylate 化学的及び物理的性質
名前と識別子
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- SCHEMBL17149470
- AS-72295
- t-Butyl 4-cyano-4-((4-nitrophenyl)amino)piperidine-1-carboxylate
- tert-butyl 4-cyano-4-(4-nitroanilino)piperidine-1-carboxylate
- tert-butyl 4-cyano-4-[(4-nitrophenyl)amino]piperidine-1-carboxylate
- MFCD31652346
- tert-Butyl 4-cyano-4-((4-nitrophenyl)amino)piperidine-1-carboxylate
- 1815591-68-4
- AKOS037647095
- tert-Butyl4-cyano-4-((4-nitrophenyl)amino)piperidine-1-carboxylate
- 1,1-Dimethylethyl 4-cyano-4-[(4-nitrophenyl)amino]-1-piperidinecarboxylate
- DTXSID901144735
- CS-0046817
- 1-Boc-4-cyano-4-((4-nitrophenyl)amino)piperidine
- W15174
- tert-butyl 4-cyano-4-((4-nitrophenyl)amino)piperidine-1-carboxylate
-
- MDL: MFCD31652346
- インチ: 1S/C17H22N4O4/c1-16(2,3)25-15(22)20-10-8-17(12-18,9-11-20)19-13-4-6-14(7-5-13)21(23)24/h4-7,19H,8-11H2,1-3H3
- InChIKey: HSIIXVXTSGPOEL-UHFFFAOYSA-N
- ほほえんだ: O(C(C)(C)C)C(N1CCC(C#N)(CC1)NC1C=CC(=CC=1)[N+](=O)[O-])=O
計算された属性
- せいみつぶんしりょう: 346.16410520g/mol
- どういたいしつりょう: 346.16410520g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 25
- 回転可能化学結合数: 4
- 複雑さ: 541
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 111Ų
tert-butyl 4-cyano-4-((4-nitrophenyl)amino)piperidine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | AS-72295-10G |
tert-butyl 4-cyano-4-[(4-nitrophenyl)amino]piperidine-1-carboxylate |
1815591-68-4 | >95% | 10g |
£552.00 | 2023-09-07 | |
eNovation Chemicals LLC | D775033-100mg |
tert-butyl 4-cyano-4-((4-nitrophenyl)amino)piperidine-1-carboxylate |
1815591-68-4 | 95% | 100mg |
$270 | 2024-06-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1117457-5g |
tert-Butyl 4-cyano-4-((4-nitrophenyl)amino)piperidine-1-carboxylate |
1815591-68-4 | 95% | 5g |
¥1183 | 2023-04-09 | |
A2B Chem LLC | AX25700-1g |
tert-butyl 4-cyano-4-((4-nitrophenyl)amino)piperidine-1-carboxylate |
1815591-68-4 | 95% | 1g |
$846.00 | 2024-04-20 | |
eNovation Chemicals LLC | D775033-500mg |
tert-butyl 4-cyano-4-((4-nitrophenyl)amino)piperidine-1-carboxylate |
1815591-68-4 | 95% | 500mg |
$620 | 2024-06-06 | |
1PlusChem | 1P01DV50-250mg |
tert-butyl 4-cyano-4-((4-nitrophenyl)amino)piperidine-1-carboxylate |
1815591-68-4 | 95% | 250mg |
$351.00 | 2024-06-18 | |
1PlusChem | 1P01DV50-5g |
tert-butyl 4-cyano-4-((4-nitrophenyl)amino)piperidine-1-carboxylate |
1815591-68-4 | 95% | 5g |
$2642.00 | 2024-06-18 | |
A2B Chem LLC | AX25700-2g |
tert-butyl 4-cyano-4-((4-nitrophenyl)amino)piperidine-1-carboxylate |
1815591-68-4 | 95% | 2g |
$1388.00 | 2024-04-20 | |
A2B Chem LLC | AX25700-500mg |
tert-butyl 4-cyano-4-((4-nitrophenyl)amino)piperidine-1-carboxylate |
1815591-68-4 | 95% | 500mg |
$521.00 | 2024-04-20 | |
eNovation Chemicals LLC | D775033-2g |
tert-butyl 4-cyano-4-((4-nitrophenyl)amino)piperidine-1-carboxylate |
1815591-68-4 | 95% | 2g |
$1655 | 2024-06-06 |
tert-butyl 4-cyano-4-((4-nitrophenyl)amino)piperidine-1-carboxylate 関連文献
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
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Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
tert-butyl 4-cyano-4-((4-nitrophenyl)amino)piperidine-1-carboxylateに関する追加情報
Introduction to Tert-butyl 4-cyano-4-((4-nitrophenyl)amino)piperidine-1-carboxylate (CAS No. 1815591-68-4)
Tert-butyl 4-cyano-4-((4-nitrophenyl)amino)piperidine-1-carboxylate, with the CAS number 1815591-68-4, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of piperidine derivatives, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a cyano group, a nitro-substituted phenyl ring, and an amino group attached to the piperidine core, contribute to its unique chemical properties and biological interactions.
The< strong> tert-butyl group at the carboxylate position introduces steric hindrance, which can influence the compound's solubility, metabolic stability, and binding affinity to biological targets. This characteristic is particularly valuable in drug design, as it allows for fine-tuning of pharmacokinetic and pharmacodynamic properties. The cyano group at the fourth position of the piperidine ring adds another layer of complexity, potentially affecting reactivity and interaction with biological systems. Meanwhile, the amino group linked to a nitro-substituted phenyl ring suggests possible hydrogen bonding capabilities and electronic effects that could modulate the compound's biological activity.
In recent years, piperidine derivatives have been extensively studied for their role in developing novel therapeutic agents. The< strong> 4-nitrophenyl moiety is particularly noteworthy, as nitroaromatic compounds have been shown to exhibit a range of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties. The combination of these structural elements in Tert-butyl 4-cyano-4-((4-nitrophenyl)amino)piperidine-1-carboxylate makes it a promising candidate for further investigation in medicinal chemistry.
One of the most compelling aspects of this compound is its potential application in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in many cellular processes, and their dysregulation is often associated with various diseases, particularly cancer. The< strong> piperidine scaffold is known to be a privileged structure in kinase inhibitor design due to its ability to mimic ATP binding pockets and interact effectively with target enzymes. By incorporating functional groups such as cyano and nitro-substituted phenyl rings, researchers can enhance the binding affinity and selectivity of kinase inhibitors.
Recent studies have highlighted the importance of< strong> 4-nitrophenyl-amino piperidine derivatives in targeting specific kinases. For instance, modifications involving nitroaromatic groups have been shown to improve metabolic stability and bioavailability while maintaining potent enzymatic activity. This has spurred interest in exploring similar structures for other therapeutic areas as well. The< strong> tert-butyl carboxylate moiety further enhances these properties by providing steric bulk that can prevent unwanted side reactions and improve drug-like characteristics.
The synthesis of Tert-butyl 4-cyano-4-((4-nitrophenyl)amino)piperidine-1-carboxylate involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Key synthetic steps include nucleophilic substitution reactions, cyclization processes, and functional group transformations. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct complex molecular frameworks efficiently. The use of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy ensures the accurate characterization of the final product.
In terms of biological evaluation, Tert-butyl 4-cyano-4-((4-nitrophenyl)amino)piperidine-1-carboxylate has shown promising preliminary results in vitro. Studies indicate that it exhibits inhibitory activity against certain kinases, making it a valuable scaffold for further derivatization. Additionally, its interaction with other biological targets such as receptors and ion channels has been explored, revealing potential therapeutic benefits beyond kinase inhibition. These findings underscore the importance of< strong> piperidine-based compounds in drug discovery efforts.
The pharmacokinetic profile of this compound is another critical area of interest. Factors such as solubility, permeability, metabolic stability, and excretion pathways significantly influence its clinical efficacy. Computational modeling techniques have been utilized to predict these properties early in the drug development process. By leveraging molecular dynamics simulations and quantum mechanical calculations, researchers can optimize the structure of Tert-butyl 4-cyano-4-((4-nitrophenyl)amino)piperidine-1-carboxylate to enhance its pharmacokinetic characteristics.
The< strong> cyano group in particular plays a crucial role in determining the compound's reactivity and interactions with biological systems. It can participate in hydrogen bonding networks or undergo reduction to form amine derivatives under certain conditions. This versatility makes it an attractive feature for medicinal chemists seeking to fine-tune biological activity. Similarly, the< strong> nitrophenyl moiety can be further functionalized through reduction or diazotization reactions to explore new chemical space.
Ongoing research efforts are focused on expanding the chemical library of< strong> tert-butyl 4-cyano-4-((4-nitrophenyl)amino)piperidine-1-carboxylate-like compounds by introducing diverse substituents at various positions on the piperidine ring. This approach aims to identify novel analogs with enhanced potency, selectivity, and favorable pharmacokinetic profiles. Collaborative studies between synthetic chemists and biologists are essential for achieving these goals efficiently.
The integration of high-throughput screening (HTS) technologies has accelerated the discovery process by enabling rapid evaluation of large compound libraries against various biological targets.< strong> Piperidine-based derivatives continue to be prominent hits in HTS campaigns due to their well-documented biological activity.< strong>Tert-butyl 4-cyano-4-((4-nitrophenyl)amino)piperidine-1-carboxylate, with its unique structural features, represents an excellent example of how targeted molecular design can yield promising candidates for further development.
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